molecular formula C17H24ClNO6 B5224198 4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate

4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate

Cat. No. B5224198
M. Wt: 373.8 g/mol
InChI Key: WFBHEYOEOSHXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CM-579 and belongs to the class of morpholine derivatives. CM-579 has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In

Mechanism of Action

The mechanism of action of CM-579 is not fully understood. However, studies have suggested that it may act through the inhibition of several signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of inflammation and cell proliferation, which may explain the anti-inflammatory and anti-tumor effects of CM-579.
Biochemical and Physiological Effects
CM-579 has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, CM-579 has also been found to have anti-angiogenic effects. This means that it can inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of CM-579 is that it is a relatively stable compound that can be easily synthesized. This makes it a useful tool for laboratory experiments. However, one of the limitations is that it has not yet been extensively studied in vivo, which means that its potential therapeutic applications are not fully understood.

Future Directions

There are several future directions for the study of CM-579. One area of research is to further investigate its anti-inflammatory properties and potential use as a treatment for inflammatory diseases. Another area of research is to explore its anti-tumor effects and potential use as a cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of CM-579 and its potential limitations and side effects.

Synthesis Methods

The synthesis of CM-579 involves the reaction of 4-(4-chloro-3-methylphenoxy)butylamine with morpholine in the presence of oxalic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization. The yield of the synthesis process is reported to be around 50%.

Scientific Research Applications

CM-579 has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that CM-579 can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. This suggests that CM-579 may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has been the anti-tumor effects of CM-579. Studies have shown that CM-579 can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to be through the inhibition of angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.

properties

IUPAC Name

4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2.C2H2O4/c1-13-12-14(4-5-15(13)16)19-9-3-2-6-17-7-10-18-11-8-17;3-1(4)2(5)6/h4-5,12H,2-3,6-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBHEYOEOSHXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCN2CCOCC2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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